molecular formula C19H14N4O2 B11482534 2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11482534
M. Wt: 330.3 g/mol
InChI Key: XMRBLOXLWFQYBB-UHFFFAOYSA-N
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Description

2,4-Diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with significant industrial, biological, and medicinal properties.

Chemical Reactions Analysis

2,4-Diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption modes . In its anticancer activity, the compound interacts with cellular targets, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

2,4-Diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H14N4O2/c20-9-13-17(21)16-15(10-4-2-1-3-5-10)12-7-6-11(24)8-14(12)25-19(16)23-18(13)22/h1-8,15,24H,(H4,21,22,23)

InChI Key

XMRBLOXLWFQYBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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